7-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Description
Molecular Architecture and Bonding Characteristics
7-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole features a fused bicyclic structure comprising an indole core modified with two functional groups: a bromine atom at the 7-position and a pinacol boronate ester at the 2-position (Figure 1). The molecular formula is C₁₄H₁₇BBrNO₂ , with a molecular weight of 322.01 g/mol . The indole scaffold consists of a benzene ring fused to a pyrrole moiety, while the dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is attached via a carbon-boron bond at C2.
Key Bonding Features:
- Boron Coordination : The boron atom adopts a trigonal planar geometry, bonded to two oxygen atoms from the dioxaborolane ring and one carbon atom from the indole (C2–B bond length: ~1.56 Å). This configuration stabilizes the sp²-hybridized boron center.
- Aromatic System : The indole’s 10-π-electron system remains intact, but substituents perturb electron density. The bromine atom at C7 exerts an electron-withdrawing inductive effect (-I), while the boronate group at C2 introduces resonance effects via conjugation with the aromatic system.
- Steric Effects : The tetramethyl groups on the dioxaborolane ring create steric hindrance, restricting rotation about the C2–B bond and enforcing a fixed dihedral angle (~45°) between the indole and dioxaborolane planes.
Table 1: Selected Bond Lengths and Angles
| Bond/Angle | Value (Å/°) | Source |
|---|---|---|
| C2–B | 1.56 | |
| B–O (dioxaborolane) | 1.38 | |
| C7–Br | 1.89 | |
| Dihedral (indole-dioxaborolane) | 45° |
Crystallographic Data and Conformational Stability
Crystallographic studies of analogous indole-boron complexes reveal planar indole systems with slight puckering at the boronate group. While direct X-ray data for this compound are limited, structural inferences are drawn from related systems:
Crystal Packing and Stability:
- Unit Cell Parameters : Similar boronated indoles crystallize in monoclinic systems with space group P2₁/c (e.g., a = 10.2 Å, b = 7.8 Å, c = 15.3 Å, β = 102°).
- Intermolecular Interactions : Weak C–H···O hydrogen bonds between dioxaborolane oxygen and adjacent indole protons stabilize the lattice (distance: ~2.9 Å).
- Conformational Rigidity : The tetramethyl groups enforce a gauche conformation in the dioxaborolane ring, minimizing steric clashes and locking the boron in a planar geometry.
Table 2: Hypothetical Crystallographic Parameters (Based on Analogues)
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| a (Å) | 10.2 | |
| b (Å) | 7.8 | |
| c (Å) | 15.3 | |
| β (°) | 102 |
Electronic Properties and Aromatic System Modulation
The electronic structure of the compound is dominated by the interplay between the electron-withdrawing bromine and the boronate group, which modulates the indole’s aromaticity:
Electronic Effects:
- Bromine Substituent : The C7 bromine reduces electron density at adjacent positions (C6 and C8) via -I effects, as evidenced by Hammett constants (σₚ = +0.23 for Br). This deactivation directs electrophilic substitution to C5 or C3.
- Boronate Group : The dioxaborolane moiety withdraws electrons through σ-bonds but donates π-electron density via resonance, creating a push-pull effect. Time-dependent density functional theory (TD-DFT) calculations on similar systems show charge transfer (CT) transitions at ~300 nm.
- Aromaticity Metrics : Nucleus-independent chemical shift (NICS) values for the indole ring range from -10 to -12 ppm, confirming aromaticity, but the boronate group reduces resonance stabilization by ~15% compared to unsubstituted indole.
Table 3: Electronic Parameters (Experimental and Calculated)
| Parameter | Value | Method/Source |
|---|---|---|
| λₐbs (max) | 298 nm | UV-Vis |
| λₑₘ (max) | 410 nm | Fluorescence |
| NICS(1) (indole) | -10.5 ppm | DFT |
| Hammett σ (Bpin) | +0.12 | Experimental |
Resonance and Charge Distribution:
- The boronate group participates in partial conjugation with the indole’s π-system, delocalizing electron density toward the boron center (Figure 2). This is supported by natural bond orbital (NBO) analysis showing significant π(C2–B) → σ(B–O) hyperconjugation.
- Bromine’s -I effect localizes electron density at C3, enhancing its nucleophilicity in cross-coupling reactions.
Figure 1 : Molecular structure highlighting key substituents and bonding.
Figure 2 : Resonance contributions from the boronate group (not shown; described in text).
Properties
IUPAC Name |
7-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)11-8-9-6-5-7-10(16)12(9)17-11/h5-8,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWJGQUTNNLURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682221 | |
| Record name | 7-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072812-23-7 | |
| Record name | 7-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072812-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 7-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibit potent anticancer properties. The incorporation of boron into the structure enhances its ability to interact with biological targets. Studies have shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Neuroprotective Effects
Indole derivatives are also being investigated for their neuroprotective effects. Preliminary studies suggest that this compound may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Organic Synthesis
Building Block in Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through coupling reactions. The presence of the boron moiety facilitates cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Fluorescent Probes
The compound's structure can be modified to develop fluorescent probes for biological imaging. The incorporation of the boron group can enhance the photophysical properties of indole derivatives, making them suitable for applications in bioimaging and diagnostics .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized to synthesize new polymeric materials with tailored properties. The boron-containing groups can improve the thermal stability and mechanical properties of polymers .
Nanomaterials
The compound's potential application in nanotechnology includes the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs can enhance solubility and bioavailability .
Case Studies
Mechanism of Action
The mechanism by which 7-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects depends on its specific application. In Suzuki-Miyaura coupling, the boronic acid ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The following table summarizes key structural analogs and their differences:
Key Observations :
- Halogen Type : The target compound’s bromine at C7 distinguishes it from chloro (CAS: 936901-92-7) and fluoro (CAS: 1449581-03-6) analogs. Bromine’s larger atomic radius and polarizability may enhance reactivity in cross-coupling reactions compared to lighter halogens .
- Boronate Position : The boronate group at C2 (target) vs. C3 (8l) or C4 (fluoro analog) alters steric and electronic profiles. Para-substituted boronates (e.g., C2 in indole) often exhibit superior coupling efficiency due to reduced steric hindrance .
- Additional Substituents : Methyl groups at N1 (8l, 6-bromo analog) or C5 (fluoro analog) influence solubility and metabolic stability in pharmaceutical applications .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s bromine and boronate groups are positioned for efficient coupling. Bromine’s superior leaving-group ability compared to chlorine or fluorine enhances reaction rates .
- Electronic Effects : Electron-withdrawing bromine at C7 activates the boronate group at C2, facilitating transmetalation in palladium-catalyzed reactions .
- Steric Effects : Methyl groups in analogs like 8l may hinder coupling efficiency due to increased steric bulk at N1 .
Physicochemical Properties
- Solubility: The target compound’s non-polar pinacol boronate and bromine substituents suggest moderate solubility in organic solvents (e.g., THF, DCM). Methylated analogs (e.g., 8l) exhibit improved lipophilicity .
- Stability : Pinacol boronate esters are generally stable to moisture but hydrolyze under acidic or basic conditions. Fluorinated analogs may exhibit enhanced stability due to fluorine’s inductive effects .
Biological Activity
7-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a bromine atom and a dioxaborolane moiety, which are known to influence its reactivity and biological interactions. This article explores the biological activity of this compound through various studies and data.
- IUPAC Name : this compound
- Molecular Formula : C14H17BBrNO2
- CAS Number : 1072812-23-7
- Molecular Weight : 322.01 g/mol
- Purity : Typically around 95% to 98% .
Anticancer Properties
Research indicates that compounds containing indole and boron moieties may exhibit anticancer activity. For instance, studies have shown that derivatives of indole can inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific activities of 7-bromo derivatives have been linked to their ability to interact with cellular signaling pathways involved in cancer progression.
Case Study :
In a study examining the effects of related indole compounds on cancer cell lines, it was found that the introduction of bromine and boron significantly enhanced the antiproliferative effects compared to unsubstituted indoles. The IC50 values for these compounds were notably lower than those of their non-brominated counterparts .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7-Bromo Indole Derivative | 0.5 | MCF-7 (Breast Cancer) |
| Unsubstituted Indole | 3.0 | MCF-7 (Breast Cancer) |
The mechanism through which 7-bromo derivatives exert their biological effects often involves the inhibition of key kinases or enzymes involved in tumor growth and survival. The presence of the dioxaborolane group may facilitate covalent interactions with target proteins, enhancing selectivity and potency.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Preliminary data suggest that the compound has favorable absorption characteristics with moderate bioavailability. However, detailed studies are necessary to elucidate its metabolic pathways and excretion routes.
Toxicity Studies
Initial toxicity assessments indicate that while the compound shows promising biological activity, it also requires careful evaluation for potential toxic effects. In vivo studies have demonstrated that high doses can lead to cytotoxicity in non-target tissues, necessitating further investigation into dose optimization .
Preparation Methods
General Synthetic Strategy
The preparation of 7-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves:
- Selective bromination at the 7-position of the indole ring.
- Introduction of the boronate ester group at the 2-position via Miyaura borylation using bis(pinacolato)diboron.
This sequence leverages the regioselectivity of electrophilic bromination and the palladium-catalyzed borylation reaction to install the desired functional groups.
Bromination of Indole Precursors
Selective bromination at the 7-position is achieved using molecular bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, bromination of 1H-indole derivatives in dichloromethane at low temperature yields the 7-bromoindole intermediate with good regioselectivity and yield.
- Typical conditions : Bromination in dichloromethane at 0°C to room temperature.
- Yields : High yields reported, often exceeding 85%.
- Notes : Protection of the indole nitrogen (e.g., tosylation) may be employed to improve regioselectivity and prevent side reactions.
Miyaura Borylation to Install the Boronate Ester
The key step to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 2-position of the 7-bromoindole involves palladium-catalyzed borylation using bis(pinacolato)diboron.
- Catalysts and Ligands : Pd(dba)2 combined with Xantphos ligand is commonly used.
- Base : Cesium carbonate (Cs2CO3) is effective.
- Solvent system : Mixed organic-aqueous solvents such as cyclopentyl methyl ether (CPME) and water (4:1 ratio) at 0.20 M concentration.
- Temperature and Time : Heating at approximately 100–106 °C for 0.75 to 2 hours.
- Purification : Flash chromatography on acidic alumina or silica gel is used to isolate the pure boronate ester.
This method yields the boronate ester in moderate to high yields (typically 70–85%) with good reproducibility.
Representative Experimental Data
Detailed Research Findings and Notes
- The presence of the bromine at the 7-position is critical for regioselectivity during borylation; attempts to borylate at other positions (e.g., 5-position) have shown poor results due to ineffective transmetallation or reductive elimination.
- The use of pinacol boronate esters rather than boronic acids improves the stability and handling of the boron reagent during coupling reactions.
- Variations in the choice of base and solvent can influence yields; cesium carbonate and CPME:H2O mixtures provide an optimal balance of solubility and reactivity.
- Purification challenges are noted in some cases due to closely eluting impurities, requiring careful chromatographic separation.
- Protection of the indole nitrogen (e.g., tosylation) prior to bromination can enhance regioselectivity and yield but may require additional deprotection steps later.
Summary Table of Key Preparation Steps
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Borylation | Pd(dppf)Cl₂, B₂pin₂, THF, 80°C, 12 h | 60–75 | |
| Bromination | NBS, DMF, 0°C, 2 h | 70–85 |
How can one optimize Suzuki-Miyaura cross-coupling reactions involving this compound?
Level: Advanced
Methodological Answer:
Optimization focuses on ligand selection, solvent systems, and boron protection:
- Ligand Effects: Use SPhos or XPhos ligands to enhance catalytic activity and reduce homocoupling byproducts .
- Solvent: Mixed solvents (THF:H₂O, 4:1) improve solubility of aryl halides and boronate esters. Adding Cs₂CO₃ as base minimizes protodeboronation .
- Monitoring: Track reaction progress via TLC (Rf ~0.3 in hexane/EtOAc) and confirm coupling efficiency by LC-MS .
Data Contradiction Note: While Pd(PPh₃)₄ is widely used, evidence suggests PdCl₂(dtbpf) in DME at 90°C improves yields for sterically hindered substrates .
What spectroscopic techniques are used to characterize this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Confirm boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) and indole proton environments (e.g., NH at δ ~11 ppm in DMSO-d₆) .
- Mass Spectrometry: ESI-HRMS confirms molecular ion peaks (e.g., [M+H]+ at m/z 327.04) .
- X-ray Crystallography: Resolves regiochemistry of bromine and boronate groups; SHELXL software is recommended for refinement .
Q. Table 2: Key NMR Signals (CDCl₃)
| Proton Position | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pinacol CH₃ | 1.3 | s (12H) | |
| Indole NH | 8.2 | br s |
What challenges arise in the purification of this compound, and how can they be addressed?
Level: Advanced
Methodological Answer:
Challenges:
- Hydrolysis Sensitivity: The boronate ester hydrolyzes in protic solvents. Use anhydrous conditions and avoid prolonged exposure to moisture .
- Byproduct Removal: Unreacted boronic acid or halide impurities require sequential washes (5% NaHCO₃ followed by brine) .
Solutions: - Flash Chromatography: Employ gradient elution (hexane → 30% EtOAc) with silica gel pre-treated with 1% Et₃N to prevent acid-induced decomposition .
- Recrystallization: Use mixed solvents (e.g., CH₂Cl₂/hexane) for high-purity crystals .
What are the key applications of this compound in medicinal chemistry?
Level: Basic
Methodological Answer:
- Anticancer Agents: Serves as a precursor for indole-based kinase inhibitors (e.g., VEGFR-2) via Suzuki coupling with heteroaryl halides .
- Antimicrobials: Functionalization at the 2-position with sulfonamide or carboxamide groups enhances activity against Gram-positive bacteria .
- Probe Molecules: Used in fluorescence tagging (e.g., BODIPY conjugates) for cellular imaging due to indole’s electron-rich π-system .
How does the bromine substituent influence reaction pathways in cross-coupling?
Level: Advanced
Methodological Answer:
- Electronic Effects: Bromine’s electronegativity directs electrophilic substitution to the 3-position of indole, favoring regioselective coupling .
- Steric Hindrance: The 7-bromo group slows transmetallation in Suzuki reactions, requiring elevated temperatures (100–110°C) for Pd-catalyzed steps .
- Competitive Pathways: Competing Ullmann or Buchwald-Hartwig coupling is mitigated using bulky ligands (e.g., DavePhos) .
What are the solubility properties and handling precautions for this compound?
Level: Basic
Methodological Answer:
- Solubility: Insoluble in water; soluble in DCM, THF, and DMF. Use sonication for dissolution in polar aprotic solvents .
- Handling: Store under argon at –20°C to prevent boronate hydrolysis. Use gloveboxes for moisture-sensitive steps .
- Safety: Avoid inhalation of crystalline powder; wear nitrile gloves and eye protection due to potential irritancy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
